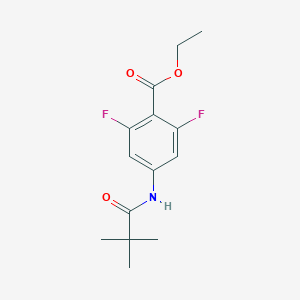

Ethyl 2,6-difluoro-4-(pivalamido)benzoate

Beschreibung

Ethyl 2,6-difluoro-4-(pivalamido)benzoate is a fluorinated aromatic ester derivative with a pivalamido (tert-butyl carboxamido) substituent at the para position and fluorine atoms at the ortho positions of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability (due to fluorine substitution) and increased steric bulk (from the pivalamido group), which influence solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

ethyl 4-(2,2-dimethylpropanoylamino)-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c1-5-20-12(18)11-9(15)6-8(7-10(11)16)17-13(19)14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHYDTSBGQIJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)NC(=O)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178672 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-89-4 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluoro-4-(pivalamido)benzoate typically involves the esterification of 2,6-difluoro-4-(pivalamido)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,6-difluoro-4-(pivalamido)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-difluoro-4-(pivalamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2,6-difluoro-4-(pivalamido)benzoate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including oxidation and reduction processes. The difluoro groups enhance its reactivity, making it suitable for substitution reactions where functional groups can be introduced or modified .

Biological Studies

The compound's structural characteristics make it valuable in biological research, particularly in studying enzyme interactions and protein-ligand binding. The pivalamido group contributes to the stability and solubility of the compound in biological systems, facilitating its use in assays that investigate molecular interactions .

Pharmaceutical Development

Ethyl 2,6-difluoro-4-(pivalamido)benzoate has potential applications in drug development due to its ability to act as an inhibitor or modulator of specific biological targets. For instance, it can be utilized in developing inhibitors for Protein Arginine N-Methyl Transferase 5 (PRMT5), which is implicated in various diseases .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction between Ethyl 2,6-difluoro-4-(pivalamido)benzoate and specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at low concentrations, demonstrating its potential as a lead compound for drug development .

Case Study 2: Synthesis of Fluorinated Compounds

Another research project focused on using this compound as a precursor for synthesizing fluorinated derivatives. The study highlighted the compound's ability to undergo selective fluorination under mild conditions, leading to high yields of desired products suitable for pharmaceutical applications .

Wirkmechanismus

The mechanism by which Ethyl 2,6-difluoro-4-(pivalamido)benzoate exerts its effects involves interactions with specific molecular targets. The difluoro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pivalamido group can enhance the compound’s stability and solubility, facilitating its use in various applications .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(dimethylamino)benzoate

- Structure: Contains a dimethylamino group at the para position instead of pivalamido and lacks fluorine substituents.

- Reactivity: Demonstrates higher reactivity in resin polymerization due to electron-donating dimethylamino groups, achieving a 15–20% higher degree of conversion compared to methacrylate-based co-initiators .

- Physical Properties : Superior flexural strength and hardness in resin matrices, attributed to efficient radical generation during curing .

Ethyl Benzoate

Methyl Benzoate

- Structure : Methyl ester variant without fluorine or bulky substituents.

- Stability : Susceptible to hydrolysis under acidic conditions, limiting its use in aqueous formulations.

- Toxicity : Higher dermal sensitization risk compared to ethyl derivatives, with reported ocular irritation at concentrations >5% .

Key Differentiators of Ethyl 2,6-difluoro-4-(pivalamido)benzoate

Research Findings and Implications

- Polymer Chemistry: Fluorine atoms in Ethyl 2,6-difluoro-4-(pivalamido)benzoate may reduce polymerization efficiency compared to ethyl 4-(dimethylamino)benzoate due to steric and electronic effects. However, fluorinated compounds often enhance thermal stability in cured resins .

- Biological Interactions : The pivalamido group may improve metabolic resistance, extending half-life in pharmaceutical applications. In contrast, ethyl benzoate derivatives are rapidly hydrolyzed in vivo .

- Safety : While alkyl benzoates like ethyl and methyl variants show mild irritation risks, the tert-butyl group in the target compound could mitigate dermal absorption, reducing toxicity concerns .

Biologische Aktivität

Ethyl 2,6-difluoro-4-(pivalamido)benzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,6-difluoro-4-(pivalamido)benzoate has the molecular formula C14H17F2NO3 and features an ethyl group, two fluorine atoms at the 2 and 6 positions of the benzoate core, and a pivalamido group at the para position. The difluoro substituents enhance its lipophilicity and may influence its interaction with biological targets.

The biological activity of Ethyl 2,6-difluoro-4-(pivalamido)benzoate is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding. The difluoro groups can enhance binding affinity due to their electron-withdrawing properties, while the pivalamido group contributes to the compound's stability and solubility in biological systems. These characteristics make it a valuable tool for studying enzyme interactions and protein-ligand binding.

Anticancer Potential

The compound's unique structure may also confer anticancer properties. Studies on related benzoate derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of fluorine atoms in organic compounds often enhances their metabolic stability and bioactivity, which could be beneficial in cancer therapy.

Research Findings

Several studies have investigated compounds related to Ethyl 2,6-difluoro-4-(pivalamido)benzoate, providing insights into its potential applications:

- Enzyme Inhibition : A study highlighted that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that Ethyl 2,6-difluoro-4-(pivalamido)benzoate may also exhibit enzyme inhibitory activity .

- Protein-Ligand Interactions : The compound's structure allows it to serve as a model for studying protein-ligand interactions. Research has shown that modifications in the benzoate structure can significantly affect binding affinities with target proteins .

- Fluorinated Compounds in Drug Development : The role of fluorinated compounds in medicinal chemistry has been extensively reviewed. Fluorine substitution is known to improve pharmacokinetic properties, making Ethyl 2,6-difluoro-4-(pivalamido)benzoate a candidate for further drug development studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2,6-difluoro-4-(acetamido)benzoate | Acetamido group instead of pivalamido | Antimicrobial properties reported |

| Ethyl 2,6-difluoro-4-(benzamido)benzoate | Benzamido group | Potential anticancer activity |

| Ethyl 2,6-difluoro-4-(methylamido)benzoate | Methylamido group | Enzyme inhibition studies |

Case Studies

- In Vitro Studies : A recent study investigated the effects of fluorinated benzoates on cancer cell lines. Results indicated that these compounds could inhibit growth at micromolar concentrations, suggesting that Ethyl 2,6-difluoro-4-(pivalamido)benzoate may exhibit similar effects .

- Pharmacological Research : A pharmacological analysis showed that derivatives with pivalamido groups had enhanced solubility and bioavailability compared to their acetamido counterparts, indicating that Ethyl 2,6-difluoro-4-(pivalamido)benzoate could be more effective in therapeutic applications .

Q & A

Q. Basic Characterization Techniques

- ¹H/¹⁹F NMR :

- ¹H NMR : The ethyl ester group shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.3 ppm (CH₂). The pivalamido tert-butyl group appears as a singlet at δ 1.2–1.4 ppm.

- ¹⁹F NMR : Two distinct signals for the 2,6-difluoro substituents (typically −110 to −120 ppm).

- IR Spectroscopy : Strong ester C=O stretch at ~1720 cm⁻¹ and amide C=O at ~1650 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (C₁₄H₁₆F₂NO₃, calc. 296.1158).

For advanced structural confirmation, X-ray crystallography is recommended if single crystals can be obtained .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Data Analysis

Contradictions may arise from:

- Solubility limitations : The hydrophobic pivalamido group reduces aqueous solubility, leading to variability in cell-based assays. Use DMSO as a co-solvent (<0.1% v/v) to maintain bioactivity without cytotoxicity .

- Assay interference : Fluorine atoms may quench fluorescence in high-throughput screens. Validate hits using orthogonal methods (e.g., SPR, ITC).

- Purity discrepancies : Employ HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% before biological testing .

What strategies optimize the introduction of the pivalamido group in benzoate derivatives under varying reaction conditions?

Q. Advanced Reaction Optimization

- Coupling reagents : Use HATU or DCC with catalytic DMAP to enhance amide bond formation efficiency.

- Protecting groups : Temporarily protect the ester moiety with a silyl group (e.g., TBS) to prevent nucleophilic attack during amidation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction purification via column chromatography.

What are the key solubility and stability considerations when handling this compound in experimental settings?

Q. Basic Physicochemical Properties

- Solubility :

- Organic solvents: Highly soluble in DCM, chloroform, and THF.

- Aqueous media: Poor solubility; use sonication or surfactants (e.g., Tween-20) for in vitro assays.

- Stability :

How can computational modeling predict the reactivity of Ethyl 2,6-difluoro-4-(pivalamido)benzoate in nucleophilic substitution reactions?

Q. Advanced Mechanistic Studies

- Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., SNAr at the 4-position). The electron-withdrawing fluorine atoms and ester group polarize the aromatic ring, making the para position susceptible to nucleophilic attack .

- Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvent effects on transition states.

- Docking studies : Predict binding modes in biological targets (e.g., enzymes) by aligning the pivalamido group into hydrophobic pockets .

What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Q. Advanced Quality Control

- UPLC-MS/MS : Detect low-abundance byproducts (e.g., de-esterified acids or hydrolyzed amides) with a sensitivity limit of <0.1%.

- ¹³C NMR : Identify regioisomeric impurities by comparing carbonyl signals (ester vs. amide).

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and F to confirm batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.